molecular formula C19H16N4O6 B2372504 5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 1226429-87-3

5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2372504
CAS RN: 1226429-87-3
M. Wt: 396.359
InChI Key: FPELQPLEFYVWRJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O6 and its molecular weight is 396.359. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some derivatives of the compound, particularly those involving azole groups, have been synthesized and tested for antimicrobial activities. Research by Başoğlu et al. (2013) on azole derivatives, starting from furan-2-carbohydrazide, highlighted that some synthesized compounds displayed activity against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Energetic Materials

Compounds based on 1,2,4-oxadiazol and furazan rings have been evaluated as insensitive energetic materials. Yu et al. (2017) synthesized derivatives with potential use as explosive materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, which could be advantageous for safer energetic materials (Yu et al., 2017).

Thiol-Thione Tautomerism

The study of tautomeric equilibrium in compounds containing furan-2-yl and oxadiazole rings has been reported by Koparır et al. (2005). These findings contribute to the understanding of chemical properties and reactivity, laying groundwork for further chemical synthesis and applications (Koparır et al., 2005).

Antiprotozoal Agents

Research into novel dicationic compounds involving furan and imidazo[1,2-a]pyridines has shown significant promise as antiprotozoal agents. Ismail et al. (2004) demonstrated that some derivatives exhibit strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).

Chemical and Biological Properties

The oxadiazole ring, as part of heterocyclic compounds, has been extensively studied for its chemical and biological properties. Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole and furadiazole containing compounds, highlighting their wide range of biological activities such as antibacterial, antitumor, and antiviral properties, which could be pivotal in the development of new medications (Siwach & Verma, 2020).

Transition Metal Chelates

Studies on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules by Varde and Acharya (2017) explored their potential in medicinal chemistry, including antifungal activities against different fungal strains. This research opens up avenues for the use of these compounds in therapeutic applications (Varde & Acharya, 2017).

properties

IUPAC Name

5-(furan-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c1-25-12-4-6-13(7-5-12)27-11-17-21-18(29-23-17)10-20-19(24)14-9-16(28-22-14)15-3-2-8-26-15/h2-9H,10-11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELQPLEFYVWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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